Ethyl 4-oxo-1-propylpiperidine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Synthesis and Applications
Ethyl 4-oxo-1-propylpiperidine-3-carboxylate hydrochloride and its derivatives have been actively explored in various chemical syntheses. A notable application is in the synthesis of fluorescent dyes, specifically ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which demonstrate high potential for applications in liquid crystal displays due to their excellent orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003). This compound serves as a key intermediate in the synthesis of prasugrel, a prominent antiplatelet drug, highlighting its role in pharmaceutical synthesis (Zhong Weihui, 2013). It is also utilized in creating new classes of 4-aminopiperidines as PAF-receptor antagonists, indicating its potential in developing novel therapeutic agents (Benmehdi et al., 2008).
Material Science and Crystallography
In the realm of material science and crystallography, this compound is involved in the growth of crystal structures such as ethyl 4-oxo-1,4-dihydropyridine-3-carboxylic acid, which has been analyzed through single-crystal X-ray diffraction to understand its structural properties (Gao & Long, 2021).
Medicinal Chemistry
In medicinal chemistry, derivatives of Ethyl 4-oxo-1-propylpiperidine-3-carboxylate hydrochloride are synthesized for their potential antimicrobial properties. Compounds such as ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives have been synthesized and screened for antibacterial and antifungal activities, showing promising results against various strains such as Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).
Polymer and Material Synthesis
Additionally, this compound is pivotal in the synthesis of novel ethyl 2-oxo/thio-4-aryl-6-(arylsulfonylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylates, achieved through the Biginelli reaction. This synthesis contributes to the development of highly functionalized novel tetrahydropyrimidines, potentially applicable in creating advanced materials or pharmaceuticals (Harikrishnan, Rajesh, Perumal, & Almansour, 2013).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-oxo-1-propylpiperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-3-6-12-7-5-10(13)9(8-12)11(14)15-4-2;/h9H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBOQWFPEPGZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=O)C(C1)C(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-1-propylpiperidine-3-carboxylate hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.